Cas no 1805448-41-2 (3-Amino-5-chloro-2-(trifluoromethyl)benzyl bromide)

3-Amino-5-chloro-2-(trifluoromethyl)benzyl bromide is a versatile brominated aromatic compound featuring a reactive benzyl bromide group, an amino functionality, and a trifluoromethyl substituent. Its molecular structure, combining electron-withdrawing (chloro, trifluoromethyl) and electron-donating (amino) groups, makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The benzyl bromide moiety facilitates nucleophilic substitution reactions, enabling efficient derivatization. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the amino group allows further functionalization. This compound is particularly useful in constructing complex heterocycles or bioactive molecules, offering synthetic flexibility and precision in targeted modifications. High purity grades ensure reproducibility in research and industrial applications.
3-Amino-5-chloro-2-(trifluoromethyl)benzyl bromide structure
1805448-41-2 structure
Product name:3-Amino-5-chloro-2-(trifluoromethyl)benzyl bromide
CAS No:1805448-41-2
MF:C8H6BrClF3N
Molecular Weight:288.492150783539
CID:4982364

3-Amino-5-chloro-2-(trifluoromethyl)benzyl bromide 化学的及び物理的性質

名前と識別子

    • 3-Amino-5-chloro-2-(trifluoromethyl)benzyl bromide
    • インチ: 1S/C8H6BrClF3N/c9-3-4-1-5(10)2-6(14)7(4)8(11,12)13/h1-2H,3,14H2
    • InChIKey: ZJQWVNYQYYYRRF-UHFFFAOYSA-N
    • SMILES: BrCC1C=C(C=C(C=1C(F)(F)F)N)Cl

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 200
  • トポロジー分子極性表面積: 26
  • XLogP3: 3.3

3-Amino-5-chloro-2-(trifluoromethyl)benzyl bromide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A013009805-1g
3-Amino-5-chloro-2-(trifluoromethyl)benzyl bromide
1805448-41-2 97%
1g
1,534.70 USD 2021-06-25
Alichem
A013009805-500mg
3-Amino-5-chloro-2-(trifluoromethyl)benzyl bromide
1805448-41-2 97%
500mg
863.90 USD 2021-06-25
Alichem
A013009805-250mg
3-Amino-5-chloro-2-(trifluoromethyl)benzyl bromide
1805448-41-2 97%
250mg
484.80 USD 2021-06-25

3-Amino-5-chloro-2-(trifluoromethyl)benzyl bromide 関連文献

3-Amino-5-chloro-2-(trifluoromethyl)benzyl bromideに関する追加情報

3-Amino-5-chloro-2-(trifluoromethyl)benzyl bromide: A Comprehensive Overview

3-Amino-5-chloro-2-(trifluoromethyl)benzyl bromide, also known by its CAS number 1805448-41-2, is a highly specialized organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and advanced materials synthesis. This compound is characterized by its unique structure, which combines an amino group, a chlorine substituent, and a trifluoromethyl group on a benzyl bromide backbone. The combination of these functional groups makes it a versatile building block for various chemical reactions and molecular modifications.

The synthesis of 3-Amino-5-chloro-2-(trifluoromethyl)benzyl bromide typically involves multi-step organic synthesis strategies, including nucleophilic aromatic substitution, Friedel-Crafts alkylation, and selective halogenation. Recent advancements in catalytic methodologies have enabled more efficient and environmentally friendly routes to this compound, reducing production costs and minimizing waste generation. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to significantly enhance the yield and purity of this compound in large-scale manufacturing processes.

In terms of its chemical properties, 3-Amino-5-chloro-2-(trifluoromethyl)benzyl bromide exhibits remarkable stability under standard storage conditions, although it is sensitive to strong oxidizing agents and bases. Its solubility profile makes it suitable for various solvent systems, facilitating its use in both solution-phase and solid-phase synthesis protocols. The compound's electronic properties, influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino group, make it an ideal candidate for exploring novel electronic materials and sensors.

The applications of 3-Amino-5-chloro-2-(trifluoromethyl)benzyl bromide are vast and continually expanding with ongoing research. In the pharmaceutical industry, this compound serves as a key intermediate in the synthesis of bioactive molecules targeting various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. Recent studies have highlighted its potential as a precursor for developing highly potent kinase inhibitors and GPCR modulators.

In the field of agrochemistry, 3-Amino-5-chloro-2-(trifluoromethyl)benzyl bromide has been utilized in the design of novel herbicides and fungicides with improved efficacy and reduced environmental impact. Its ability to undergo selective substitution reactions has enabled the creation of tailored agrochemical agents that address specific pest resistance challenges in modern agriculture.

Beyond its traditional applications, researchers have recently explored the use of 3-Amino-5-chloro-2-(trifluoromethyl)benzyl bromide in advanced materials science. For example, its incorporation into polymer frameworks has led to the development of high-performance polymers with enhanced thermal stability and mechanical properties. Additionally, this compound has shown promise as a precursor for synthesizing metal-organic frameworks (MOFs) with tunable pore structures for gas storage and separation applications.

The latest research on 3-Amino-5-chloro-2-(trifluoromethyl)benzyl bromide has focused on understanding its role in catalytic cycles and its potential as a chiral auxiliary in asymmetric synthesis. By leveraging its unique stereochemical properties, chemists have developed innovative methods for constructing complex molecular architectures with high enantioselectivity.

In conclusion, 3-Amino-5-chloro-2-(trifluoromethyl)benzyl bromide, with its CAS number 1805448-41-2, stands as a pivotal compound in contemporary chemical research and industrial applications. Its versatility across multiple disciplines underscores the importance of continued exploration into its properties and potential uses. As scientific advancements continue to unfold, this compound is poised to play an even more critical role in shaping the future of chemistry and related fields.

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